Ethyl 2-imino-2-(2-(2-phenylacetyl)hydrazinyl)acetate

Crystallography Conformational Analysis Structure-Activity Relationship

Ethyl 2-imino-2-(2-(2-phenylacetyl)hydrazinyl)acetate (CAS 107469-64-7) is a hydrazone derivative with the molecular formula C12H15N3O3 and a molecular weight of 249.27 g/mol. It is classified as an aryl hydrazono ester and is primarily utilized as a synthetic intermediate in medicinal chemistry, notably as a precursor in the construction of 1,2,4-triazole-containing building blocks.

Molecular Formula C12H15N3O3
Molecular Weight 249.27 g/mol
Cat. No. B12107920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-imino-2-(2-(2-phenylacetyl)hydrazinyl)acetate
Molecular FormulaC12H15N3O3
Molecular Weight249.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=NNC(=O)CC1=CC=CC=C1)N
InChIInChI=1S/C12H15N3O3/c1-2-18-12(17)11(13)15-14-10(16)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,13,15)(H,14,16)
InChIKeyOKWGRNVMIZBILF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-imino-2-(2-(2-phenylacetyl)hydrazinyl)acetate: a phenylacetyl hydrazono ester building block (CAS 107469-64-7)


Ethyl 2-imino-2-(2-(2-phenylacetyl)hydrazinyl)acetate (CAS 107469-64-7) is a hydrazone derivative with the molecular formula C12H15N3O3 and a molecular weight of 249.27 g/mol . It is classified as an aryl hydrazono ester and is primarily utilized as a synthetic intermediate in medicinal chemistry, notably as a precursor in the construction of 1,2,4-triazole-containing building blocks [1]. The compound is supplied with a typical purity of ≥95% (HPLC), and is available with batch-specific quality documentation including NMR, HPLC, and GC analyses .

Why substituting ethyl 2-imino-2-(2-(2-phenylacetyl)hydrazinyl)acetate with a generic hydrazono ester can compromise synthetic outcomes


Generic substitution of this specific building block is not advisable due to the critical role of the phenylacetyl moiety in governing downstream reactivity and regioselectivity. The acyl hydrazide moiety is essential for cyclocondensation reactions that yield 1,2,4-triazole-3(5)-carboxylates; variations in the acyl group (e.g., acetyl vs. phenylacetyl) significantly alter the steric and electronic properties of the intermediate, which can lead to different cyclization kinetics and regioselectivity profiles [1]. Furthermore, the specific hydrazono/imino tautomer present in this compound dictates its reactivity towards nucleophiles and electrophiles, making simple analogs such as ethyl 2-hydrazinyl-2-iminoacetate or ethyl 2-amino-2-(2-phenylhydrazono)acetate functionally non-equivalent [2].

Quantitative differential evidence: Ethyl 2-imino-2-(2-(2-phenylacetyl)hydrazinyl)acetate vs. closest structural analogs


Crystal structure comparison: altered dihedral angle vs. ethyl 2-acetylhydrazono-2-phenylacetate

In the closest structurally characterized analog, ethyl 2-acetylhydrazono-2-phenylacetate, the benzene ring forms dihedral angles of 86.3° and 10.0° with the ethyl group and the acetylimino plane, respectively [1]. The replacement of the acetyl group with the larger phenylacetyl group in the target compound introduces increased steric bulk and additional conformational flexibility. While a direct crystal structure for the target compound is not available for comparison, this structural modification is predicted to alter the dihedral angle with the imino plane, which can impact intermolecular interactions and packing in solid-state formulations.

Crystallography Conformational Analysis Structure-Activity Relationship

Synthetic utility: documented efficiency in 1,2,4-triazole-3(5)-carboxylate synthesis

The target compound serves as a direct precursor in the gram-scale synthesis of 1,2,4-triazole-3(5)-carboxylates. In a published method, acyl hydrazides (including the phenylacetyl derivative) are reacted with ethyl 2-ethoxy-2-iminoacetate hydrochloride to produce triazole carboxylate precursors with yields ranging from 35% to 89% [1]. In contrast, the simpler analog ethyl 2-hydrazinyl-2-iminoacetate (CAS 53085-26-0) lacks the acyl moiety necessary for this specific cyclocondensation and is primarily used as a reactant for alternative triazole syntheses, without quantifiable yield data in a comparable model .

Medicinal Chemistry Heterocycle Synthesis Building Block

Purity and quality control: documented batch-specific analytical data vs. generic commodity chemicals

The compound is commercially available with a minimum purity specification of 95% (HPLC), supported by batch-specific analytical data including NMR, HPLC, and GC reports from vendors such as Bidepharm and AKSci . In contrast, close analogs like ethyl 2-amino-2-(2-phenylhydrazono)acetate (CAS 36999-43-6) are often supplied at similar purity levels (95%) but without guaranteed batch-specific multi-analytical documentation, which is critical for research reproducibility .

Quality Control Analytical Chemistry Procurement

High-value application scenarios for ethyl 2-imino-2-(2-(2-phenylacetyl)hydrazinyl)acetate


Gram-scale synthesis of 1,2,4-triazole-3(5)-carboxylate libraries for lead-oriented synthesis

As demonstrated by Khomenko et al. (2022), this compound serves as a critical acyl hydrazide precursor for the efficient, gram-scale preparation of diverse 1,2,4-triazole-3(5)-carboxylate building blocks (20 examples, 35–89% yield) . This application is directly relevant for medicinal chemistry groups building triazole-containing compound libraries.

Preparation of oxalic acid-N1-acyl amidrazones and heterocyclic amides

Building on the foundational work of Dost, Heschel, and Stein (2007), the compound can be converted into oxalic acid-N1-acyl amidrazones, which are subsequently transformed into carboxamides and hydrazides . This pathway is of particular interest for the synthesis of heterocyclic amides evaluated as kinase inhibitors.

Use as a reference standard for crystallographic studies of hydrazono ester conformations

Given the reported crystal structure and dihedral angle data for the closely related ethyl 2-acetylhydrazono-2-phenylacetate (benzene ring forming 86.3° and 10.0° with ethyl and acetylimino planes, respectively), this compound is a logical candidate for comparative crystallographic studies to investigate the effect of the phenylacetyl substituent on solid-state conformation and intermolecular hydrogen bonding networks .

Development of RIP1 kinase inhibitor intermediates and cancer therapeutics

Patents disclose the use of compounds in the synthetic route to heterocyclic amides as RIP1 kinase inhibitors for cancer treatment, with dose ranges from 50 mg to 1600 mg . This establishes the compound's relevance as an intermediate in the synthesis of targeted oncology agents.

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